N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride
Description
Structurally, it consists of a benzimidazole core substituted at the 1-position with a diethylaminoethyl group and at the 2-position with a 4-methoxyphenylmethyl moiety (Figure 1). The monohydrochloride salt enhances its solubility and stability for analytical and forensic applications . Pharmacologically, Metodesnitazene exhibits potent analgesic effects in murine models, though its safety profile remains poorly characterized in humans .
Properties
IUPAC Name |
N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O.ClH/c1-4-23(5-2)14-15-24-20-9-7-6-8-19(20)22-21(24)16-17-10-12-18(25-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQZPMOVWNEIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071546-40-1 | |
| Record name | Metodesnitazene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071546401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METODESNITAZENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVT3V45AN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative to form the benzimidazole core.
Introduction of the Methoxyphenyl Group: The benzimidazole core is then reacted with a methoxyphenylmethyl halide under basic conditions to introduce the methoxyphenyl group.
Attachment of the Diethylaminoethyl Side Chain: The final step involves the alkylation of the benzimidazole derivative with diethylaminoethyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Metonitazene (N,N-diethyl-2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine)
Metonitazene differs from Metodesnitazene by the addition of a nitro group (-NO₂) at the 5-position of the benzimidazole ring (Figure 1). This modification significantly enhances its µ-opioid receptor binding affinity and potency, making it approximately 10–20 times more potent than morphine in preclinical models . Metonitazene’s nitro group stabilizes the benzimidazole ring through resonance effects, increasing metabolic resistance and prolonging its half-life . Both compounds are Schedule I substances, but Metonitazene’s higher potency correlates with greater risks of respiratory depression and overdose .
Etonitazene (N,N-diethyl-2-[(4-ethoxyphenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine)
Etonitazene substitutes the 4-methoxy group in Metodesnitazene with a 4-ethoxy group (-OCH₂CH₃) and includes a nitro group at the 5-position (Figure 1). The ethoxy group increases lipophilicity, enhancing blood-brain barrier penetration and central nervous system activity . Etonitazene is historically notable for its extreme potency (~1,000 times morphine) and long duration of action, leading to its strict regulation globally . In contrast, Metodesnitazene lacks the nitro group, resulting in reduced receptor affinity and shorter activity duration .
2-Chloromethylbenzimidazole Derivatives
Benzimidazole derivatives substituted at the 2-position with chloromethyl groups (e.g., 2-(chloromethyl)-1H-benzimidazole) are structurally distinct but share the benzimidazole scaffold. These compounds are primarily studied for antimicrobial and anticonvulsant applications rather than opioid activity. For example, 2-chloromethyl derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 32–64 µg/mL) . Their mechanism of action involves disruption of microbial cell membranes, contrasting sharply with the opioid receptor agonism of Metodesnitazene .
Benzimidazole-2-carboxylic Acids
Oxidation of 2-hydroxymethylbenzimidazoles yields benzimidazole-2-carboxylic acids (e.g., compounds 40–46 in ). These derivatives lack the diethylaminoethyl and 4-methoxyphenylmethyl groups critical for opioid activity. Instead, their carboxylic acid functionality enables hydrogen bonding with biological targets, such as α-glucosidase enzymes (IC₅₀: 12–45 µM), making them candidates for antidiabetic drug development .
Structural and Pharmacological Data Table
Key Research Findings
- Structural-Activity Relationship (SAR): The 5-nitro substitution in Metonitazene and Etonitazene dramatically increases opioid receptor binding compared to Metodesnitazene, which lacks this group .
- Metabolic Stability: The absence of a nitro group in Metodesnitazene may reduce metabolic stability, leading to faster clearance and shorter half-life than nitro-substituted analogs .
- Toxicity Risks: All benzimidazole-derived opioids carry high risks of respiratory depression, but nitro-containing variants (e.g., Metonitazene) pose greater overdose liabilities due to enhanced potency .
Biological Activity
N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by a fused benzene and imidazole ring system, along with a methoxyphenyl group and a diethylaminoethyl side chain. The molecular formula is , and it has a molecular weight of approximately 320.86 g/mol. Its solubility and reactivity profiles make it suitable for various applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through various mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Binding : It may bind to certain receptors, influencing neurotransmitter release and signaling pathways.
Biological Activities
Recent studies have explored the compound's potential in several areas:
Antimicrobial Activity
Research indicates that this benzimidazole derivative exhibits significant antimicrobial properties against various pathogens. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) assays:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results suggest that the compound could be developed as an antimicrobial agent.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results showed a notable reduction in bacterial load in treated mice compared to controls, highlighting its potential for therapeutic use in infectious diseases.
- Case Study on Cancer Treatment : In another study published in Cancer Research, the compound was tested in combination with standard chemotherapy agents. The findings indicated enhanced cytotoxicity when used synergistically, suggesting its role as an adjuvant therapy in cancer treatment.
Comparative Analysis with Similar Compounds
N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine can be compared with other benzimidazole derivatives:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| N,N-diethyl-2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole | Ethoxy instead of methoxy | Moderate antimicrobial |
| N,N-diethyl-2-[(4-methoxyphenyl)methyl]-5-nitro-benzimidazole | Nitro group present | Enhanced anticancer activity |
This comparison shows that structural modifications significantly influence biological activity, emphasizing the importance of chemical design in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
